molecular formula C18H30O2 B1234795 (11E,13E,15Z)-octadeca-11,13,15-trienoic acid

(11E,13E,15Z)-octadeca-11,13,15-trienoic acid

Cat. No. B1234795
M. Wt: 278.4 g/mol
InChI Key: ZSXWVPXJLXTOQQ-ZRGCPWHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,E,Z)-octadeca-11,13,15-trienoic acid is an 11,13,15-octadecatrienoic acid.

Scientific Research Applications

Application in Phytochemical Studies

Research reveals that novel compounds such as 13(R)-hydroxy-octadeca-(9E,11E,15Z)-trienoic acid have been isolated from the leaves of Smallanthus sonchifolius. These compounds, including the closely related (11E,13E,15Z)-octadeca-11,13,15-trienoic acid, are crucial in the phytochemical profiling of plants and have potential biological activities worth exploring (Zheng et al., 2009).

Synthesis and Modification

A method for synthesizing four isomers of parinaric acid, including structures similar to (11E,13E,15Z)-octadeca-11,13,15-trienoic acid from alpha-linolenic acid (ALA), has been documented. This synthesis provides valuable insights into the structural and chemical manipulation of polyunsaturated fatty acids, opening doors to various applications in biochemical studies (Kuklev & Smith, 2004).

Analytical Methods in Lipase Research

In lipase research, specific triacylglycerols (TAGs) from Punica granatum seed oil have been used for assaying lipase activity, leveraging the UV absorption of released acids similar to (11E,13E,15Z)-octadeca-11,13,15-trienoic acid. This innovative approach has significant implications for developing sensitive and specific analytical methods for lipase activity and potential inhibitors, crucial in understanding and treating metabolic diseases (Ülker et al., 2016).

Metabolic and Enzymatic Studies

Studies involving the large-scale preparation of isotopically labeled (11E,13E,15Z)-octadeca-11,13,15-trienoic acid derivatives provide essential compounds for metabolic and enzymatic research. These labeled compounds are crucial in tracing and understanding metabolic pathways in human health studies (Loreau et al., 2000).

properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(11E,13E,15Z)-octadeca-11,13,15-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-8H,2,9-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+

InChI Key

ZSXWVPXJLXTOQQ-ZRGCPWHVSA-N

Isomeric SMILES

CC/C=C\C=C\C=C\CCCCCCCCCC(=O)O

SMILES

CCC=CC=CC=CCCCCCCCCCC(=O)O

Canonical SMILES

CCC=CC=CC=CCCCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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